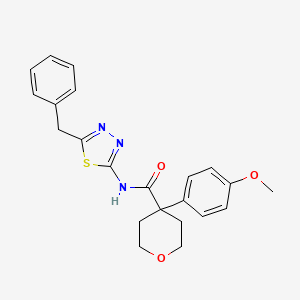

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a benzyl group, a tetrahydro-2H-pyran ring, and a 4-methoxyphenyl moiety. This compound belongs to the thiadiazole family, which is renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The 4-methoxyphenyl substituent may influence lipophilicity and binding interactions with biological targets.

Properties

Molecular Formula |

C22H23N3O3S |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |

InChI |

InChI=1S/C22H23N3O3S/c1-27-18-9-7-17(8-10-18)22(11-13-28-14-12-22)20(26)23-21-25-24-19(29-21)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,23,25,26) |

InChI Key |

ANSVMFJUKNPXHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Benzylation: The thiadiazole ring is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed by the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.

Amidation: The final step involves the formation of the carboxamide group by reacting the tetrahydropyran derivative with an appropriate amine or ammonia.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as carbonyls or nitro groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halides, bases, acids, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. The structure of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide suggests it may possess similar properties. Thiadiazoles are known for their effectiveness against a range of bacteria and fungi, making this compound a candidate for further investigation in antimicrobial drug development .

Anticancer Activity

The potential anticancer properties of this compound are supported by studies on related thiadiazole derivatives. These derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The incorporation of the tetrahydropyran moiety may enhance its bioactivity and selectivity towards cancer cells .

Molecular Modeling Studies

Molecular modeling techniques have been employed to predict the binding affinity of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide to various biological targets. Such studies can provide insights into the compound's mechanism of action and help optimize its structure for improved efficacy .

Case Studies and Research Findings

- Antimicrobial Activity Assessment : A study involving derivatives of thiadiazole demonstrated that modifications in the molecular structure significantly influenced their antimicrobial efficacy. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide may be evaluated using similar methodologies to establish its effectiveness against resistant strains .

- Anticancer Screening : In vitro assays have been conducted on related compounds to assess their cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent response, suggesting that N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide could be subjected to similar testing to evaluate its potential as an anticancer agent .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationship (SAR) of thiadiazole-containing compounds have revealed critical insights into how specific functional groups affect biological activity. This knowledge could guide the synthesis of new derivatives with enhanced properties based on the structural features of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide .

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness is best understood through comparative analysis with structurally and functionally related thiadiazole and heterocyclic derivatives. Key examples are summarized below:

Table 1: Structural and Functional Comparison with Thiadiazole Derivatives

| Compound Name | Core Structure | Key Substituents | Notable Activity | Source |

|---|---|---|---|---|

| N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide | 1,3,4-Thiadiazole | Benzyl, tetrahydro-2H-pyran, 4-methoxyphenyl | Not explicitly reported (predicted: SIRT2 inhibition, anti-inflammatory) | - |

| 4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide | 1,2,3-Thiadiazole | 4-Methoxyphenyl | Anti-inflammatory | |

| 5-Benzyl-1,3,4-thiadiazole-2-carboxamide | 1,3,4-Thiadiazole | Benzyl | Selective SIRT2 inhibition | |

| N-(butan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide | 1,2,3-Thiadiazole | Butan-2-yl, 4-methoxyphenyl | Enhanced solubility due to aliphatic chain | |

| 4-(4-Chlorophenyl)-1,2,3-thiadiazole | 1,2,3-Thiadiazole | 4-Chlorophenyl | Antimicrobial |

Key Observations:

Core Heterocycle Differences :

- The target compound’s 1,3,4-thiadiazole core distinguishes it from 1,2,3-thiadiazole derivatives (e.g., 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide), which exhibit different electronic profiles and binding modes .

- 1,3,4-Thiadiazoles generally show higher metabolic stability compared to 1,2,3-thiadiazoles due to reduced ring strain .

Tetrahydro-2H-Pyran: This moiety in the target compound is absent in simpler thiadiazole derivatives. It likely improves solubility and pharmacokinetic properties compared to analogs with purely aromatic substituents (e.g., 4-(4-chlorophenyl)-1,2,3-thiadiazole) . 4-Methoxyphenyl vs. 4-Chlorophenyl: The methoxy group increases electron density, which may enhance interactions with polar enzyme active sites, whereas the chloro group in 4-(4-chlorophenyl)-1,2,3-thiadiazole contributes to hydrophobic binding in antimicrobial targets .

Biological Activity Trends: Thiadiazoles with benzyl groups (e.g., 5-benzyl-1,3,4-thiadiazole-2-carboxamide) demonstrate selective enzyme inhibition (e.g., SIRT2), suggesting the target compound may share similar mechanisms .

Table 2: Comparison with Non-Thiadiazole Heterocycles

| Compound Name | Core Structure | Key Features | Activity | Source |

|---|---|---|---|---|

| N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | Thiazole-Pyrazole | Chlorothiophene, methoxy | Antimicrobial | |

| N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide | Thiazolo-pyridine | Cyclobutanecarboxamide | Multitarget (anticancer, antimicrobial) |

Key Observations:

- Thiazole vs. Thiadiazole : Thiazole derivatives (e.g., N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide) often prioritize antimicrobial activity, whereas thiadiazoles show broader enzyme modulation .

- Hybrid Structures : Compounds like N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide highlight the importance of hybrid heterocycles in multitarget drug design, a strategy the target compound partially adopts with its pyran-thiadiazole framework .

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 409.51 g/mol |

| Molecular Formula | C22H23N3O3S |

| CAS Number | 1324061-72-4 |

| LogP | 4.4388 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Synthesis and Derivative Exploration

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves the formation of a thiadiazole ring which is known for its diverse pharmacological properties. Variants of this compound have been synthesized to explore structure-activity relationships (SAR) that influence antibacterial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with a thiadiazole structure exhibit significant antimicrobial properties. For instance, derivatives of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) have shown high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, often surpassing the efficacy of standard antibiotics like norfloxacin and ciprofloxacin . The SAR studies suggest that modifications in the benzyl unit and sulfur linkers significantly affect antibacterial potency.

Anticancer Activity

The anticancer potential of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been evaluated through various in vitro assays. Notably:

- Cell Lines Tested : The compound has been tested against several cancer cell lines including HeLa (cervical cancer), PC3 (prostate cancer), and HT29 (colorectal cancer).

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and inhibition of key enzymes such as lipoxygenase, which plays a role in tumor progression . Flow cytometry analyses have shown that certain derivatives induce cell cycle arrest at the sub-G1 phase, indicating apoptosis .

Case Studies

Several studies highlight the effectiveness of thiadiazole derivatives:

- Study on Anticancer Agents : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. Results indicated that compounds with methoxy substituents exhibited potent enzyme inhibition and cytotoxic activity comparable to established chemotherapeutics like doxorubicin .

- Antibacterial Evaluation : In a comparative study, specific derivatives demonstrated enhanced antibacterial properties against multidrug-resistant strains, suggesting their potential as new therapeutic agents in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves cyclization of precursors (e.g., thioamides and haloketones) under acidic/basic conditions to form the thiadiazole ring . Palladium-catalyzed coupling reactions (e.g., Suzuki or Heck) are critical for introducing the pyran and methoxyphenyl groups. For example, coupling 5-benzyl-1,3,4-thiadiazol-2-amine with 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid chloride under anhydrous THF at 0–5°C achieves amidation . Optimize yields (typically 50–70%) by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using coupling agents like EDCI/HOBt .

Q. How can structural purity and identity be validated post-synthesis?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent integration (e.g., methoxy protons at δ 3.8 ppm, tetrahydropyran protons as multiplet δ 1.5–4.0 ppm) . High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 438.15). HPLC purity (>95%) ensures absence of byproducts like unreacted thiadiazole intermediates .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer : Use MTT assays for cytotoxicity profiling (IC₅₀ values against cancer cell lines like MCF-7 or HeLa) . For kinase inhibition, employ ADP-Glo™ kinase assays with recombinant enzymes (e.g., EGFR or CDK2) at 10 µM compound concentration. Include positive controls (e.g., staurosporine) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to compare binding poses of analogs with target proteins (e.g., tubulin or kinases). For example, the 4-methoxyphenyl group may exhibit π-π stacking with Phe residues in hydrophobic pockets, while the benzyl-thiadiazole moiety disrupts ATP-binding sites . Validate with MD simulations (GROMACS) to assess stability (RMSD <2 Å over 100 ns) .

Q. What strategies mitigate low solubility in aqueous buffers during biological testing?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) to maintain solubility without denaturing proteins .

- Prodrug design : Introduce phosphate esters at the pyran oxygen, cleaved by alkaline phosphatase in vivo .

- Nanoparticle encapsulation : Formulate with PLGA-PEG (75:25) via nanoprecipitation (PDI <0.2, size 150 nm) .

Q. How to address discrepancies in enzymatic inhibition data across studies?

- Methodological Answer : Standardize assay conditions:

- Enzyme source : Use recombinant proteins (e.g., His-tagged CDK2 vs. native isoforms) to avoid batch variability .

- Substrate concentration : Maintain ATP at Km (e.g., 10 µM for EGFR) to prevent false negatives from substrate competition .

- Statistical rigor : Apply two-tailed Student’s t-test (p<0.05) with ≥3 replicates and report mean ± SEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.